Flurbiprofen-2-Glyceryl Ester
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Overview
Description
Flurbiprofen-2-Glyceryl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). . It is used in various analytical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of Flurbiprofen-2-Glyceryl Ester involves esterification of flurbiprofen with glycerol. Two primary methods are used for this esterification:
Chemical Reactions Analysis
Flurbiprofen-2-Glyceryl Ester undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Scientific Research Applications
Flurbiprofen-2-Glyceryl Ester has several scientific research applications:
Analytical Chemistry: It is used in method development and validation for the analysis of flurbiprofen and its impurities.
Pharmaceutical Research: The compound is used in the development of new drug formulations and in studying the pharmacokinetics of flurbiprofen.
Biological Studies: It is used in studies related to inflammation and pain management due to its relationship with flurbiprofen.
Mechanism of Action
Flurbiprofen-2-Glyceryl Ester exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to flurbiprofen. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form may have different pharmacokinetic properties, potentially affecting its absorption and distribution in the body.
Comparison with Similar Compounds
Flurbiprofen-2-Glyceryl Ester is structurally and pharmacologically related to other NSAIDs, such as:
Flurbiprofen: The parent compound, used for its anti-inflammatory and analgesic properties.
Ibuprofen: Another propionic acid derivative with similar uses.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
This compound is unique due to its ester linkage, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar NSAIDs.
Properties
Molecular Formula |
C18H19FO4 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H19FO4/c1-12(18(22)23-15(10-20)11-21)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3 |
InChI Key |
RKTXBSXBWXRBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(CO)CO |
Origin of Product |
United States |
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